molecular formula C21H23N5O3 B15117263 2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B15117263
M. Wt: 393.4 g/mol
InChI Key: IGJXADFJBHLUSN-UHFFFAOYSA-N
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Description

2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the piperidine and pyridazine moieties. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Pyridazine Derivatives: These compounds contain the pyridazine moiety and are known for their pharmacological properties.

    Piperidine Derivatives: These compounds feature the piperidine ring and are used in various therapeutic applications.

Uniqueness

2-Methyl-3-{[1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C21H23N5O3

Molecular Weight

393.4 g/mol

IUPAC Name

2-methyl-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C21H23N5O3/c1-14-22-17-6-4-3-5-16(17)20(28)26(14)13-15-9-11-25(12-10-15)21(29)18-7-8-19(27)24(2)23-18/h3-8,15H,9-13H2,1-2H3

InChI Key

IGJXADFJBHLUSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C

Origin of Product

United States

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